2,3,5,6-Tetrafluoro-4-iodophenyl acetate

Catalog No.
S6878241
CAS No.
1274892-51-1
M.F
C8H3F4IO2
M. Wt
334.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5,6-Tetrafluoro-4-iodophenyl acetate

CAS Number

1274892-51-1

Product Name

2,3,5,6-Tetrafluoro-4-iodophenyl acetate

IUPAC Name

(2,3,5,6-tetrafluoro-4-iodophenyl) acetate

Molecular Formula

C8H3F4IO2

Molecular Weight

334.01 g/mol

InChI

InChI=1S/C8H3F4IO2/c1-2(14)15-8-5(11)3(9)7(13)4(10)6(8)12/h1H3

InChI Key

PBHQISCBISRXKA-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C(=C(C(=C1F)F)I)F)F

Canonical SMILES

CC(=O)OC1=C(C(=C(C(=C1F)F)I)F)F

2,3,5,6-Tetrafluoro-4-iodophenyl acetate is an organic compound characterized by the molecular formula C8H3F4IO2 and a molecular weight of 334.01 g/mol. It is classified as an iodinated aryl acetate and is recognized for its unique physical and chemical properties, making it a valuable intermediate in pharmaceutical and industrial applications. The compound typically appears as a colorless to light yellow powder, with a melting point of approximately 78°C and a boiling point ranging from 254°C to 258°C. It demonstrates solubility in common organic solvents like chloroform, ethanol, and dimethyl sulfoxide but is insoluble in water.

Due to its reactive functional groups. It can undergo nucleophilic substitution reactions facilitated by the iodine atom, which can be replaced by various nucleophiles. Additionally, the presence of fluorine atoms enhances its reactivity in electrophilic aromatic substitution reactions. The compound can also be involved in acylation reactions due to the acetate group, which can be hydrolyzed under certain conditions to yield the corresponding phenol.

The synthesis of 2,3,5,6-tetrafluoro-4-iodophenyl acetate typically involves the reaction of 2,3,5,6-tetrafluoro-4-methylphenol with iodine and acetic anhydride in the presence of a catalyst. This method allows for the introduction of both iodine and the acetate group into the aromatic ring. Purification is commonly achieved through recrystallization or column chromatography. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Studies on interaction mechanisms involving 2,3,5,6-tetrafluoro-4-iodophenyl acetate are ongoing. Its potential as a fluorescent probe suggests that it may interact with specific biomolecules or cellular components. Research is focused on understanding these interactions at a molecular level to optimize its application in biochemical assays and materials development.

Several compounds share structural similarities with 2,3,5,6-tetrafluoro-4-iodophenyl acetate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaDistinguishing Features
2,3,5,6-Tetrafluoro-4-iodophenolC6HF4IOLacks the acetate group; primarily used as a phenolic compound.
2-Iodo-1-(2,3,5-trifluorophenyl)ethanoneC9H7F3IOContains a different carbon skeleton; used in different synthetic pathways.
2-Fluoro-4-iodophenyl acetateC8H7FIO2Fewer fluorine atoms; different reactivity profile compared to tetrafluorinated derivatives.
2,3-Difluoro-4-iodophenolC6H4F2IOContains fewer fluorine atoms; less sterically hindered than tetrafluorinated variants.

The presence of four fluorine atoms combined with an iodine atom distinguishes 2,3,5,6-tetrafluoro-4-iodophenyl acetate from other related compounds. This unique combination contributes to its reactivity and potential applications in various scientific fields .

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Exact Mass

333.91139 g/mol

Monoisotopic Mass

333.91139 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

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